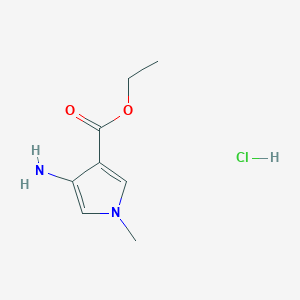

ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride (EMPC) is a novel and potent small molecule inhibitor of protein kinases. It is a highly selective inhibitor of protein kinases and has been used as a tool to study the regulation of protein kinases in various cellular processes. EMPC has been used to study the kinase-mediated regulation of cell cycle progression, apoptosis, autophagy, transcriptional regulation and signal transduction. EMPC is also known to inhibit the activity of several protein kinases involved in inflammation, cancer and other diseases.

Scientific Research Applications

Synthesis of Indole Derivatives

This compound can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, playing a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Antiviral Activity

Indole derivatives, which can be synthesized using this compound, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory activity . Certain derivatives showed anti-inflammatory and analgesic activities along with a low ulcerogenic index, compared with indomethacin and celecoxib .

Anticancer Activity

Indole derivatives have been used in the treatment of cancer cells . They show various biologically vital properties and have attracted the attention of the chemical community .

Antimicrobial Activity

Indole derivatives possess antimicrobial activity . They have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Synthesis of Pyrrole Disulfides

This compound can be used in the lipase-catalyzed synthesis of pyrrole disulfides . This process is carried out under mild conditions using KTAs and ethyl cyanoacetate as substrates .

Mechanism of Action

Target of Action

Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .

Mode of Action

Indole derivatives, in general, are known to interact with their targets, leading to various biological effects . These interactions can result in changes at the molecular and cellular levels, contributing to their therapeutic effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Result of Action

Indole derivatives are known to have various biologically vital properties . For example, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Safety and Hazards

The safety and hazards associated with ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride are not explicitly stated in the literature. A similar compound, ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride, has hazard statements H315, H319, H335, indicating it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

ethyl 4-amino-1-methylpyrrole-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-3-12-8(11)6-4-10(2)5-7(6)9;/h4-5H,3,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLBRWZYFSHFDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=C1N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2433227.png)

![4,4'-[1,1'-Biphenyl]-3,3'-diylbis-dibenzothiophene](/img/structure/B2433234.png)

![1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2433235.png)